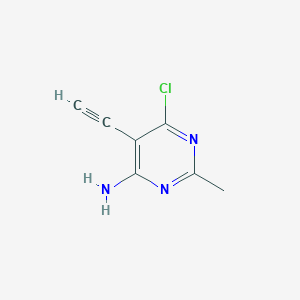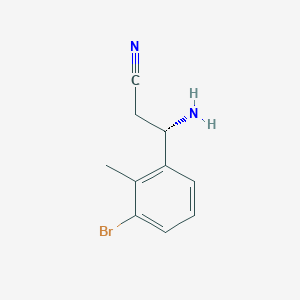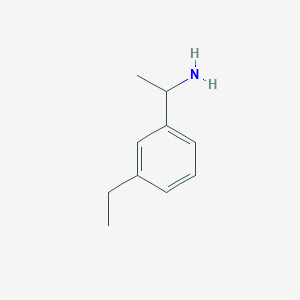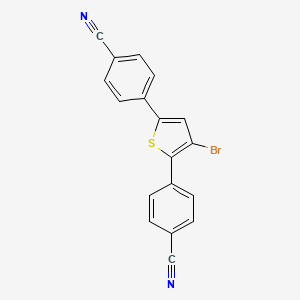
4,4'-(3-Bromothiophene-2,5-diyl)dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile is an organic compound that features a brominated thiophene ring flanked by two benzonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile typically involves the bromination of thiophene followed by the introduction of benzonitrile groups. One common method involves the use of 3-bromothiophene as a starting material, which is then subjected to a series of reactions to introduce the benzonitrile groups. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile depends on its specific application. In organic electronics, the compound’s electron-donating and electron-accepting properties facilitate charge transport and light absorption. The bromine atom and nitrile groups play crucial roles in modulating the electronic properties of the compound, making it suitable for use in various optoelectronic devices .
Comparación Con Compuestos Similares
4,4’-(Benzo[b]benzo[4,5]thieno[2,3-d]thiophene-2,7-diyl)dibenzonitrile: This compound features a similar structure but with a more extended conjugated system, leading to different electronic properties.
3,4-Dibromothiophene: A simpler brominated thiophene derivative used as a starting material for various syntheses.
Uniqueness: 4,4’-(3-Bromothiophene-2,5-diyl)dibenzonitrile is unique due to its combination of brominated thiophene and benzonitrile groups, which confer distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Propiedades
Fórmula molecular |
C18H9BrN2S |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
4-[4-bromo-5-(4-cyanophenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H9BrN2S/c19-16-9-17(14-5-1-12(10-20)2-6-14)22-18(16)15-7-3-13(11-21)4-8-15/h1-9H |
Clave InChI |
ONDOPISYHJLJCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=CC(=C(S2)C3=CC=C(C=C3)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
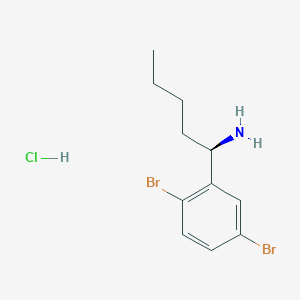
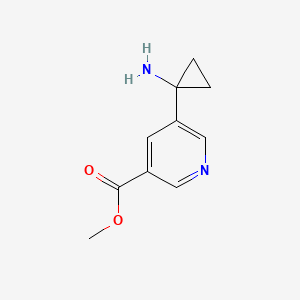
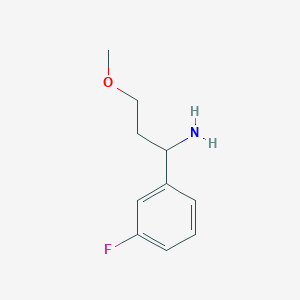
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
